2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole
Description
Historical Development of Benzimidazole Pharmacophores
Benzimidazole, first identified during vitamin B~12~ research in the mid-20th century, emerged as a stable heterocyclic platform for drug design due to its aromatic benzene and imidazole fusion. Early synthetic routes involved condensing o-phenylenediamine with formic acid or trimethyl orthoformate, yielding the core structure amenable to functionalization. The discovery of its role in vitamin B~12~ coenzymes highlighted benzimidazole’s biological relevance, spurring investigations into substituted variants for therapeutic applications. By the 1990s, researchers recognized that 2-position substitutions significantly enhanced binding affinity to biomolecular targets, particularly G protein-coupled receptors like NPY Y1.
Evolution of 2-Substituted Benzimidazoles as Therapeutic Agents
The strategic incorporation of substituents at the 2-position of benzimidazole marked a turning point in NPY Y1 antagonist development. For instance, replacing the imidazole hydrogen with alkyl or aryl groups improved receptor selectivity and metabolic stability. A landmark study demonstrated that piperidine-substituted benzimidazoles achieved sub-nanomolar affinity (K~i~ = 0.052 nM) for Y1 receptors, underscoring the impact of nitrogen-containing side chains. Further optimization introduced phenoxy-methyl groups, as seen in 2-[(4-chlorophenoxy)methyl] derivatives, which enhanced hydrophobic interactions with the receptor’s transmembrane domain.
Table 1: Key Structural Modifications in 2-Substituted Benzimidazoles and Their Pharmacological Effects
Position of 2-((4-Chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole in Medicinal Chemistry
This compound exemplifies rational drug design within the benzimidazole class. The isopropyl group at the 1-position reduces rotational freedom, stabilizing the molecule’s conformation upon receptor binding. Meanwhile, the 2-[(4-chlorophenoxy)methyl] moiety engages in π-π stacking with tyrosine residues in the Y1 receptor’s hydrophobic pocket, as predicted by molecular docking studies. Compared to earlier analogs like BMS-1393885, which feature dihydropyridine appendages, this derivative avoids off-target interactions with potassium channels—a common limitation of earlier Y1 antagonists.
Research Significance Within the Privileged Benzimidazole Scaffold
Benzimidazole’s status as a privileged scaffold arises from its ability to accommodate diverse substitutions while maintaining favorable physicochemical properties. The 2-((4-chlorophenoxy)methyl)-1-isopropyl variant leverages these attributes:
- H-Bond Donor-Acceptor Capacity : The imidazole nitrogen participates in hydrogen bonding with aspartate residues in the Y1 receptor’s active site.
- Lipophilicity : The chlorophenoxy group increases logP values, facilitating blood-brain barrier penetration for central nervous system applications.
- Synthetic Accessibility : Efficient one-pot syntheses using o-phenylenediamine precursors enable scalable production.
SAR analyses reveal that electron-withdrawing groups (e.g., chloro) at the para position of the phenoxy ring boost activity by 3.5-fold compared to unsubstituted analogs. This aligns with findings that halogen atoms improve target engagement through electrostatic interactions.
Properties
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-propan-2-ylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-12(2)20-16-6-4-3-5-15(16)19-17(20)11-21-14-9-7-13(18)8-10-14/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKDFBORUQCVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole typically involves the reaction of 4-chlorophenol with a suitable benzimidazole precursor under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorophenoxy position .
Scientific Research Applications
2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Medicine: Investigated for its potential use in anticancer therapies due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins involved in cell proliferation, making it a potential candidate for anticancer therapies. The compound’s ability to bind to these targets disrupts normal cellular processes, leading to cell death in cancerous cells .
Comparison with Similar Compounds
Key Structural and Functional Differences
Chlorine Substitution Patterns The 4-chlorophenoxy methyl group in the parent compound is critical for antifungal activity, as electron-withdrawing chlorine enhances interaction with fungal cytochrome P450 enzymes . Analogs with additional chlorine atoms (e.g., 5,6-dichloro derivatives) show broader antimicrobial effects but may exhibit increased toxicity .
Heterocyclic Side Chains
- Compounds like 9b (triazole-thiazole-acetamide) introduce polar functional groups that may improve solubility but reduce membrane penetration due to increased molecular weight and polarity .
Polar vs. Nonpolar Substituents Hydroxy-phenyl derivatives (e.g., 2-(4-hydroxy-phenyl)-1H-benzimidazole) exhibit reduced antifungal activity compared to chlorinated analogs, likely due to decreased lipophilicity and weaker target binding .
Biological Activity
2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole is a compound belonging to the benzimidazole class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, particularly in oncology.
The synthesis of this compound typically involves the reaction of 4-chlorophenol with a benzimidazole precursor under specific conditions. Common methods utilize potassium carbonate in dimethylformamide (DMF) as a solvent to facilitate nucleophilic substitution reactions.
Chemical Structure:
- Molecular Formula: C17H18ClN3O
- Molecular Weight: 313.79 g/mol
- CAS Number: 612049-71-5
Anticancer Properties
Research indicates that compounds within the benzimidazole family exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, studies have reported half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM against different cancer types .
Mechanism of Action:
The compound's mechanism involves the inhibition of key enzymes and proteins responsible for cell proliferation. It has been observed to induce apoptosis in cancer cells by upregulating pro-apoptotic factors such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 . This dual action results in cell cycle arrest, particularly in liver cancer cells (HepG2), highlighting its potential as an effective anticancer agent.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, although further research is needed to quantify this effect and elucidate the underlying mechanisms.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other benzimidazole derivatives:
| Compound Name | IC50 (μM) | Notable Activity |
|---|---|---|
| Compound A | 7.82 | EGFR inhibition |
| Compound B | 21.48 | HER2 inhibition |
| This compound | Varies | Anticancer, Antimicrobial |
Case Studies
Several case studies have highlighted the potential of benzimidazole derivatives in cancer therapy. For example, a study on structurally similar compounds demonstrated their efficacy in inhibiting key kinases involved in tumor growth, suggesting that this compound may share similar pathways .
Q & A
Q. What are the standard synthetic routes for 2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving substituted benzaldehydes, ammonium acetate, and appropriate amines. For example, analogs in were prepared using ethanol or methanol as solvents under reflux conditions (70–80°C) with catalytic acetic acid . Purity is validated via melting point analysis , IR spectroscopy (to confirm functional groups like C=N and C-O), and ¹H/¹³C NMR for structural elucidation . Elemental analysis (C, H, N) is critical to verify stoichiometric consistency .
Q. How can researchers confirm the structural integrity of this compound and its derivatives?
- Methodological Answer : Use X-ray crystallography (as in ) to resolve bond angles and torsional strain in the imidazole and chlorophenoxy moieties . For rapid validation, NMR spectroscopy is essential:
- ¹H NMR : Look for aromatic protons (δ 6.8–8.2 ppm), isopropyl CH3 (δ 1.2–1.5 ppm), and methylene (CH2) signals near δ 4.5–5.0 ppm .
- ¹³C NMR : Confirm the benzimidazole core (C=NH at ~150 ppm) and chlorophenoxy carbons (C-Cl at ~125 ppm) .
Advanced Research Questions
Q. What strategies optimize the synthesis yield of this compound under varying conditions?
- Methodological Answer : Systematic optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require post-synthesis purification .
- Catalyst screening : highlights CuI or Pd catalysts for cross-coupling steps to attach aryl groups .
- Reaction time/temperature : Microwave-assisted synthesis (e.g., 100°C for 1 hour) can improve yields by 15–20% compared to reflux .
- Table : Key variables and their impact on yield :
| Variable | Optimal Condition | Yield Increase |
|---|---|---|
| Solvent | Ethanol/MeOH | 75–85% |
| Catalyst (CuI) | 5 mol% | 10–15% |
| Temperature | 80°C (reflux) | Baseline |
Q. How can contradictory bioactivity data for this compound be resolved across studies?
- Methodological Answer : Contradictions often arise from impurities, assay variability, or conformational flexibility. Mitigation strategies:
- Reproducibility checks : Re-synthesize the compound using published protocols (e.g., ) and validate via HPLC-MS .
- Computational docking : Use tools like AutoDock Vina to model interactions with target proteins (e.g., ’s docking studies with α-glucosidase) .
- Crystallographic validation : Compare crystal structures (e.g., CCDC 1038591 in ) to confirm active conformations .
Q. What advanced techniques are recommended for analyzing electronic effects of the 4-chlorophenoxy substituent?
- Methodological Answer :
- DFT calculations : Compute HOMO/LUMO energies to assess electron-withdrawing effects of the Cl substituent on the benzimidazole ring.
- UV-Vis spectroscopy : Monitor λmax shifts in polar solvents to correlate with charge-transfer transitions .
- Electrochemical analysis : Cyclic voltammetry can quantify redox potentials influenced by the substituent’s electron-withdrawing nature .
Q. How can researchers design derivatives to improve metabolic stability without compromising activity?
- Methodological Answer :
- Bioisosteric replacement : Replace the chlorophenoxy group with trifluoromethoxy (CF3O) or methylsulfonyl (SO2CH3) groups to enhance metabolic resistance .
- Prodrug strategies : Introduce hydrolyzable esters (e.g., acetate) at the methylene position to modulate bioavailability .
- QSAR modeling : Use datasets from and to correlate substituent hydrophobicity (logP) with activity .
Methodological Frameworks for Complex Scenarios
Q. How should researchers approach reaction scale-up challenges for this compound?
- Methodological Answer :
- Process intensification : Use flow chemistry (’s ICReDD framework) to optimize heat/mass transfer and reduce side reactions .
- Green chemistry principles : Replace ethanol with cyclopentyl methyl ether (CPME) for safer solvent recovery .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation in real-time .
Q. What computational tools are essential for predicting synthetic pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
